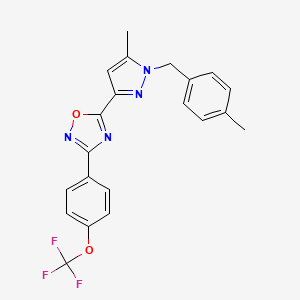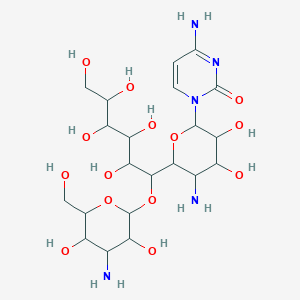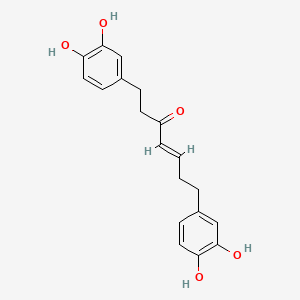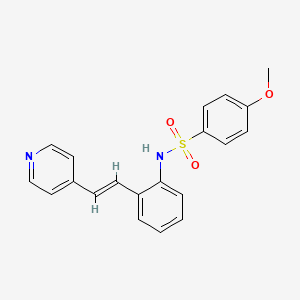
HMN-154
Übersicht
Beschreibung
HMN-154 ist ein neuartiges Benzensulfonamid-Antikrebsmittel. Es ist bekannt für seine Fähigkeit, die DNA-Bindung des nuklearen Transkriptionsfaktors Y an die menschliche Haupthistokompatibilitätskomplexklasse-II-humanen Leukozyten-Antigen-DRA-Y-Box-Sequenz dosisabhängig zu hemmen . Diese Verbindung hat eine signifikante Zytotoxizität gegenüber verschiedenen Krebszelllinien gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .
Wissenschaftliche Forschungsanwendungen
HMN-154 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Sulfonamidchemie und Reaktionsmechanismen zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und die Genexpression.
Medizin: Als potenzielles Antikrebsmittel untersucht, da es eine Zytotoxizität gegenüber Krebszelllinien aufweist.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Prozesse eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Interaktion mit dem nuklearen Transkriptionsfaktor YB und Unterbrechung der Bindung des nuklearen Transkriptionsfaktor-Y-Heterotrimers an die DNA. Diese Interaktion hemmt die DNA-Bindung des nuklearen Transkriptionsfaktors Y an die menschliche Haupthistokompatibilitätskomplexklasse-II-humanen Leukozyten-Antigen-DRA-Y-Box-Sequenz dosisabhängig . Die spezifische Bindung zwischen this compound und dem nuklearen Transkriptionsfaktor YB ist entscheidend für seine Zytotoxizität .
Wirkmechanismus
HMN-154, also known as (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine or (E)-4-methoxy-N-(2-(2-(pyridin-4-yl)vinyl)phenyl)benzenesulfonamide, is a novel benzenesulfonamide anticancer compound .
Target of Action
The primary target of this compound is NF-YB , a component of the NF-Y heterotrimer . NF-YB plays a crucial role in DNA binding and gene regulation .
Mode of Action
This compound interacts with NF-YB, thereby interrupting the binding of the NF-Y heterotrimer to DNA . This interaction is specific and depends on the cytotoxicity of this compound .
Biochemical Pathways
This compound affects the pathway involving the NF-Y heterotrimer and its binding to DNA . By inhibiting the DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence, this compound disrupts the normal function of this pathway .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
This compound shows very strong cytotoxicity against KB and colon38 cells, with IC50 values of 0.0026 and 0.003 μg/mL, respectively . This indicates that this compound is effective in inhibiting the growth of these cancer cells.
Biochemische Analyse
Biochemical Properties
HMN-154 interacts with NF-YB, a specific cellular binding protein, and thereby interrupts the binding of the NF-Y heterotrimer to DNA . This interaction is necessary for the binding to this compound .
Cellular Effects
This compound shows very strong cytotoxicity against KB and colon38 cells with an IC50 value of 0.0026 and 0.003 μg/mL, respectively . It inhibits DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves the interruption of the binding of the NF-Y heterotrimer to DNA . The binding between this compound and NF-YB is specific and depends on its cytotoxicity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HMN-154 beinhaltet die Reaktion von 4-Methoxybenzolsulfonylchlorid mit 2-Aminophenylessigsäure unter Bildung eines Zwischenprodukts, das dann unter bestimmten Bedingungen mit 4-Vinylpyridin umgesetzt wird, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie sind in industriellen Umgebungen üblich, um die Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
HMN-154 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Benzensulfonamid-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfanilamid: Eine weitere Benzensulfonamidverbindung mit antibakteriellen Eigenschaften.
Sulfamethoxazol: Ein Sulfonamid-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird.
Sulfasalazin: Ein Sulfonamid, das zur Behandlung von entzündlichen Darmerkrankungen eingesetzt wird.
Einzigartigkeit von HMN-154
This compound ist aufgrund seiner starken Antikrebseigenschaften und seines spezifischen Wirkmechanismus, der die Hemmung der Bindung des nuklearen Transkriptionsfaktors Y an die DNA beinhaltet, einzigartig. Dies unterscheidet es von anderen Sulfonamidverbindungen, die hauptsächlich als Antibiotika oder entzündungshemmende Mittel verwendet werden .
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDFMGZYKSSC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173528-92-2 | |
| Record name | HMN 154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


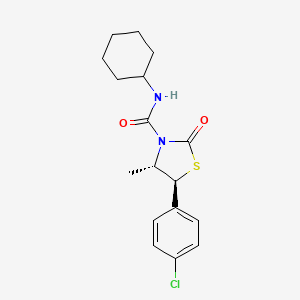

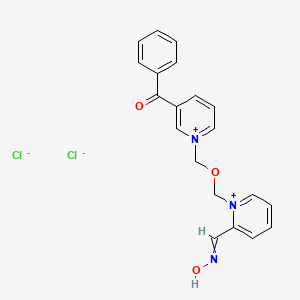
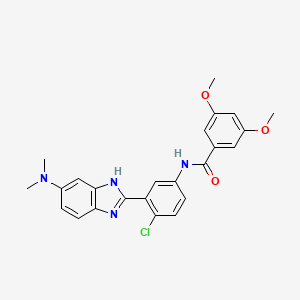
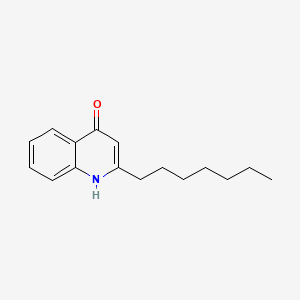
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
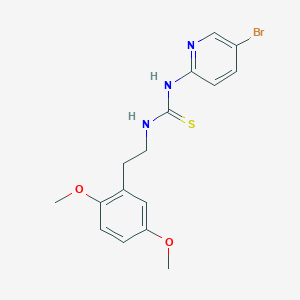
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)

